molecular formula C16H22O11 B1276447 a-D-Galactose pentaacetate CAS No. 4163-59-1

a-D-Galactose pentaacetate

Cat. No.: B1276447
CAS No.: 4163-59-1
M. Wt: 390.34 g/mol
InChI Key: LPTITAGPBXDDGR-CWVYHPPDSA-N
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Description

Alpha-d-Galactose pentaacetate is a chemical compound with the molecular formula C16H22O11 and a molecular weight of 390.3393 . It is a derivative of galactose, a type of sugar, where all five hydroxyl groups are acetylated.

Biochemical Analysis

Biochemical Properties

Alpha-d-Galactose pentaacetate plays a significant role in biochemical reactions, particularly in the study of carbohydrate metabolism and enzyme interactions. This compound interacts with several enzymes, including galactokinase and galactose-1-phosphate uridylyltransferase, which are involved in the Leloir pathway of galactose metabolism . These interactions are crucial for the conversion of galactose to glucose-1-phosphate, a key step in carbohydrate metabolism. Additionally, alphthis compound can inhibit certain enzymes, such as insulin release inhibitors, by interacting with specific receptor systems .

Cellular Effects

Alphthis compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit insulin release in pancreatic islets, indicating its role in modulating insulin secretion . This compound also affects cellular metabolism by altering the activity of enzymes involved in carbohydrate metabolism, leading to changes in metabolic flux and metabolite levels .

Molecular Mechanism

The molecular mechanism of alphthis compound involves its binding interactions with biomolecules and enzyme inhibition or activation. This compound can cross the plasma membrane without requiring specific carrier systems, allowing it to interact directly with intracellular enzymes . Once inside the cell, alphthis compound undergoes hydrolysis by intracellular esterases, releasing galactose and acetate. This process can lead to enzyme inhibition or activation, depending on the specific enzyme and cellular context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alphthis compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over extended periods, leading to the release of galactose and acetate . Long-term studies have shown that alphthis compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and metabolic alterations .

Dosage Effects in Animal Models

The effects of alphthis compound vary with different dosages in animal models. At lower doses, this compound can modulate enzyme activity and metabolic pathways without causing significant adverse effects . At higher doses, alphthis compound can exhibit toxic effects, including inhibition of insulin release and disruption of normal metabolic processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

Alphthis compound is involved in the Leloir pathway of galactose metabolism, where it interacts with enzymes such as galactokinase and galactose-1-phosphate uridylyltransferase . These interactions facilitate the conversion of galactose to glucose-1-phosphate, which is then utilized in various metabolic processes. The compound’s involvement in this pathway underscores its significance in carbohydrate metabolism and energy production .

Transport and Distribution

Within cells and tissues, alphthis compound is transported and distributed through passive diffusion and interactions with binding proteins . This compound can accumulate in specific cellular compartments, where it exerts its biochemical effects. The distribution of alphthis compound within cells is influenced by its chemical properties and interactions with intracellular proteins .

Subcellular Localization

Alphthis compound is localized in various subcellular compartments, including the cytoplasm and organelles involved in carbohydrate metabolism . Its activity and function are influenced by its localization, as it interacts with enzymes and other biomolecules within these compartments. Post-translational modifications and targeting signals may also play a role in directing alphthis compound to specific subcellular locations .

Preparation Methods

Alpha-d-Galactose pentaacetate can be synthesized through the acetylation of alpha-d-galactose. The process involves reacting alpha-d-galactose with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is typically carried out at room temperature, and the product is purified through recrystallization.

Industrial production methods for this compound are similar but often involve larger scale equipment and more stringent purification processes to ensure high purity and yield .

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTITAGPBXDDGR-CWVYHPPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601263372
Record name α-D-Galactopyranose, 1,2,3,4,6-pentaacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601263372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4163-59-1
Record name α-D-Galactopyranose, 1,2,3,4,6-pentaacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4163-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-D-Galactopyranose, 1,2,3,4,6-pentaacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601263372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-D-Galactopyranose, 1,2,3,4,6-pentaacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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